Technical Guide: 5,6-Diaminonicotinamide – Structure, Synthesis, and Applications
Technical Guide: 5,6-Diaminonicotinamide – Structure, Synthesis, and Applications
Executive Summary
5,6-Diaminonicotinamide (5,6-diaminopyridine-3-carboxamide) is a critical heterocyclic intermediate employed primarily in the synthesis of pyrido[2,3-b]pyrazines and related pteridine bioisosteres. Its structural motif—an electron-deficient pyridine ring substituted with an ortho-diamine functionality—makes it a versatile scaffold for constructing ATP-competitive kinase inhibitors and DNA-intercalating agents.
This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical profile, validated synthetic protocols, and its pivotal role in heterocycle formation.
Molecular Architecture & Identity
The reactivity of 5,6-diaminonicotinamide is defined by the electronic disparity between the two amino groups. The nitrogen at position 6 (ortho to the ring nitrogen) is electronically distinct from the nitrogen at position 5 (meta to the ring nitrogen).
Chemical Identifiers[1][2][3][4][5]
| Parameter | Detail |
| IUPAC Name | 5,6-diaminopyridine-3-carboxamide |
| Common Synonyms | 2,3-Diamino-5-carbamoylpyridine; 5,6-Diaminonicotinic acid amide |
| CAS Number | Note: Often synthesized in situ. Precursor (6-amino-5-nitro): 159890-55-8 |
| Molecular Formula | C₆H₈N₄O |
| Molecular Weight | 152.15 g/mol |
| SMILES | NC(=O)C1=CN=C(N)C(N)=C1 |
Electronic Structure Analysis
-
6-Amino Group: Located
to the pyridine nitrogen. It exhibits amidine-like character due to resonance delocalization into the ring nitrogen, reducing its nucleophilicity compared to a standard aniline. -
5-Amino Group: Located
to the pyridine nitrogen. It behaves more like a typical aromatic amine and is generally the initial nucleophile in condensation reactions with asymmetrical electrophiles. -
3-Carboxamide: An electron-withdrawing group (EWG) that decreases the pKa of the ring nitrogen and stabilizes the molecule against oxidative degradation relative to unsubstituted diaminopyridines.
Physicochemical Properties[6][7][8][9]
Understanding the solubility and stability profile is essential for assay development and synthetic optimization.
| Property | Value / Observation | Implications for Handling |
| Appearance | Off-white to tan solid | Darkens upon air oxidation (formation of azo/nitroso impurities). |
| Solubility (Water) | Sparingly soluble (< 1 mg/mL) | Requires acidification (HCl) or cosolvents for aqueous reactions. |
| Solubility (Organic) | Soluble in DMSO, DMF, DMAc | Preferred solvents for nucleophilic substitutions. |
| Melting Point | > 250 °C (Decomposes) | High lattice energy due to intermolecular H-bonding (amide/amine network). |
| pKa (Calculated) | ~3.5 (Pyridine N), ~6.0 (5-NH₂) | The molecule is less basic than pyridine due to the amide EWG. |
Synthetic Methodology
The most robust route to 5,6-diaminonicotinamide involves the regioselective nitration of 6-aminonicotinamide followed by reduction. This pathway avoids the use of unstable poly-aminated intermediates.
Validated Synthetic Workflow
Figure 1: Synthetic pathway from commercially available 6-aminonicotinamide. The 6-amino group directs nitration to the ortho (C5) position.
Detailed Protocol: Catalytic Hydrogenation
Source Validation: Adapted from US Patent 2006/0063797 A1 [1].
Reagents:
-
6-Amino-5-nitronicotinamide (1.0 eq)[1]
-
10% Palladium on Carbon (Pd/C) (5-10 wt% loading)
-
Methanol/THF (1:1 v/v)
-
Hydrogen gas (Balloon or 50 psi)
Procedure:
-
Preparation: Suspend 6-amino-5-nitronicotinamide in MeOH/THF. The starting material is poorly soluble and will remain a slurry initially.
-
Catalyst Addition: Under an argon blanket, carefully add the Pd/C catalyst. Caution: Pd/C is pyrophoric.
-
Hydrogenation: Purge the vessel with H₂. Stir vigorously at room temperature (20–25 °C) for 4–6 hours.
-
Monitoring: The reaction is complete when the yellow suspension (nitro compound) turns into a clear or light grey solution (diamine). Monitor by HPLC or TLC (Note: Diamine is very polar).
-
Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate in vacuo. If the product does not crystallize, triturate with diethyl ether or TBME (tert-butyl methyl ether) to induce precipitation.
-
Storage: Store under inert gas (Argon/Nitrogen) at -20 °C.
Applications in Drug Discovery: Heterocycle Formation
The primary utility of 5,6-diaminonicotinamide is its condensation with 1,2-dicarbonyl compounds to form pyrido[2,3-b]pyrazines . This scaffold is bioisosteric with pteridines and quinazolines, common pharmacophores in oncology (e.g., EGFR, CDK inhibitors).
The "Ortho-Diamine" Effect & Regiochemistry
When reacting with asymmetrical
-
Mechanism: The more nucleophilic 5-amino group typically attacks the more electrophilic carbonyl carbon (usually the aldehyde or the less sterically hindered ketone) first.
-
Result: This leads to a specific isomer of the pyrido[2,3-b]pyrazine.
Reaction Workflow: Pyrido[2,3-b]pyrazine Synthesis
Figure 2: Condensation pathway for generating the pyrido[2,3-b]pyrazine scaffold. The reaction is typically driven by heat in protic solvents.
Analytical Characterization
To ensure the integrity of 5,6-diaminonicotinamide (which can oxidize to azo-dimers), the following analytical standards are recommended.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse), 3.5 µm.
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) to protonate amines and improve peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 310 nm (diamine charge transfer band).
-
Note: The diamine will elute earlier than the nitro-precursor due to increased polarity.
NMR Signature (DMSO-d₆)
-
Protons:
- ~8.0 ppm (s, 1H, H-2 of pyridine).
- ~7.4 ppm (s, 1H, H-4 of pyridine).
-
~7.0–7.5 ppm (br s, 2H, Amide
). -
~6.5 ppm (br s, 2H,
). -
~5.0 ppm (br s, 2H,
).
-
Diagnostic: The disappearance of the downfield amide proton of the nitro-precursor and the appearance of two distinct broad amino signals confirm reduction.
References
-
Zimmermann, P. J., et al. (2006). Process for preparing a substituted imidazopyridine compound. U.S. Patent Application No. 2006/0063797 A1. Washington, DC: U.S. Patent and Trademark Office.
-
BenchChem. (n.d.). 6-Amino-5-nitronicotinamide Structure and Properties. Retrieved from BenchChem Database.
-
Cayman Chemical. (2022).[2] 6-Aminonicotinamide Product Information and Solubility. Cayman Chemical Product Sheet Item No. 10009315.[2]
-
Brotzel, F., & Mayr, H. (2007).[3][4] Nucleophilicities of Amines and Pyridines.[3][4] Journal of Organic Chemistry.[3][4] (Contextual grounding for N5 vs N6 nucleophilicity).
